molecular formula C21H28N2O5 B196071 Trimethobenzamide CAS No. 138-56-7

Trimethobenzamide

Cat. No. B196071
CAS RN: 138-56-7
M. Wt: 388.5 g/mol
InChI Key: FEZBIKUBAYAZIU-UHFFFAOYSA-N
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Description

Trimethobenzamide is an antiemetic used to prevent nausea and vomiting. It is often used after surgery or to treat nausea caused by gastroenteritis . It is available in oral and injectable formulations .


Synthesis Analysis

The synthesis of Trimethobenzamide involves the alkylation of the sodium salt of p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to afford the ether. This is followed by reductive amination of the aldehyde in the presence of ammonia to give the diamine. Acylation of that product with 3,4,5-trimethoxybenzoyl chloride affords Trimethobenzamide .


Molecular Structure Analysis

Trimethobenzamide is chemically known as N-[ρ-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide monohydrochloride. It has a molecular weight of 424.92 .


Chemical Reactions Analysis

Trimethobenzamide is the amide obtained by formal condensation of 3,4,5-trihydroxybenzoic acid with 4-[2-(N,N-dimethylamino)ethoxy]benzylamine .


Physical And Chemical Properties Analysis

Trimethobenzamide has a molecular formula of C21H28N2O5 and a molar mass of 388.464 g·mol−1 .

Scientific Research Applications

Antiemetic Therapy

Trimethobenzamide is primarily used as an antiemetic to treat nausea and vomiting. It is often prescribed to patients with conditions like gastroenteritis or medication-induced nausea. As a dopamine D2 receptor antagonist, it works by affecting the chemoreceptor trigger zone in the medulla oblongata to suppress these symptoms .

Analytical Chemistry

In the field of analytical chemistry, a stability-indicating high-performance liquid chromatography (HPLC) method has been developed for Trimethobenzamide. This method allows for the precise quantification of the drug in the presence of its degradation products, which is crucial for ensuring the quality and safety of the drug .

Pharmaceutical Manufacturing

Trimethobenzamide is involved in the development of novel and environmentally friendly methods for large-scale production. Research is focused on creating efficient synthetic pathways that can be scaled up for industrial production while minimizing environmental impact .

Neurotoxicology

As a dopaminergic-receptor blocking agent, Trimethobenzamide’s effects on the nervous system are of interest in neurotoxicology. Its impact on dopamine receptors makes it a subject of study for understanding drug interactions and side effects related to the central nervous system .

Drug Stability Studies

Trimethobenzamide undergoes various forced degradation studies to understand its stability under different conditions. These studies help in determining the intrinsic stability of the drug molecule, establishing recommended storage conditions, and ensuring the drug’s efficacy over time .

Biodegradable Polymer Synthesis

Although not a direct application, Trimethobenzamide’s synthesis involves chemical compounds and methodologies that are also used in the production of biodegradable polymers like polylactic acid. Research in this area aims to improve synthetic methods for such polymers, which have significant environmental benefits .

Safety and Hazards

Trimethobenzamide may produce drowsiness, and patients are advised not to operate motor vehicles or other dangerous machinery until their individual responses have been determined. Concomitant use of alcohol with Trimethobenzamide may result in an adverse drug interaction . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide
Source PubChem
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InChI

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)
Source PubChem
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InChI Key

FEZBIKUBAYAZIU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
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Molecular Formula

C21H28N2O5
Source PubChem
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Related CAS

554-92-7 (mono-hydrochloride)
Record name Trimethobenzamide [INN]
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DSSTOX Substance ID

DTXSID8023711
Record name Trimethobenzamide
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Molecular Weight

388.5 g/mol
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Physical Description

Solid
Record name Trimethobenzamide
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Solubility

WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/, 3.98e-02 g/L
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Mechanism of Action

The mechanism of action of trimethobenzamide as determined in animals is obscure, but may involve the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata through which emetic impulses are conveyed to the vomiting center; direct impulses to the vomiting center apparently are not similarly inhibited., DRUG...SHOWN TO INHIBIT STIMULI @ CHEMORECEPTOR TRIGGER ZONE IN ANIMALS... /HYDROCHLORIDE SALT/
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Product Name

Trimethobenzamide

CAS RN

138-56-7
Record name Trimethobenzamide
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Melting Point

188.7 °C
Record name Trimethobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of trimethobenzamide hydrochloride?

A1: The molecular formula of trimethobenzamide hydrochloride is C13H20NO5 • HCl, and its molecular weight is 301.79 g/mol. (Derived from Pubchem CID: 5571)

Q2: Are there any studies regarding the stability of trimethobenzamide under various conditions?

A2: Yes, a stability-indicating RP-HPLC method was developed and validated to assess the stability of trimethobenzamide under various stress conditions. [] This method met ICH guidelines and demonstrated the drug's susceptibility to degradation in basic and oxidative conditions, highlighting the need for proper storage and handling. []

Q3: Does trimethobenzamide exhibit any catalytic properties?

A3: Trimethobenzamide is primarily recognized for its antiemetic properties and is not known to possess significant catalytic properties relevant to chemical reactions.

Q4: Are there any computational models available for predicting the activity of trimethobenzamide or related compounds?

A4: While specific computational models for trimethobenzamide were not found within the provided research papers, the development of a stability-indicating RP-UPLC method highlights the use of analytical techniques for characterizing and quantifying the compound and its impurities. [] Such data can be valuable for building computational models to understand its behavior.

Q5: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of trimethobenzamide?

A5: One study reports an improved process for preparing trimethobenzamide hydrochloride that minimizes impurities, contributing to a final product that meets regulatory specifications. [] Another study describes the use of a reverse osmosis membrane incorporating trimethobenzamide, highlighting its potential application in drug delivery systems. [] These findings suggest ongoing efforts to optimize the formulation and delivery of this drug.

Q6: Are there specific safety regulations related to the handling and disposal of trimethobenzamide?

A6: While specific SHE regulations are not discussed within these research papers, the emphasis on developing a robust analytical method for trimethobenzamide with a proven mass balance underlines the importance of controlling its presence in pharmaceutical preparations and potentially in the environment. [] Adherence to standard pharmaceutical industry safety protocols and environmental regulations for handling and disposal of pharmaceuticals is crucial.

Q7: How does the administration route of trimethobenzamide affect its efficacy in controlling postoperative nausea and vomiting?

A7: One study explored the efficacy of intravenous trimethobenzamide in preventing postoperative nausea and vomiting in surgical patients. [] While not directly comparing different routes of administration, the study highlighted the importance of effective antiemetic agents in managing these complications and suggested that intravenous trimethobenzamide could be a valuable option. [] Further research comparing different routes of administration is needed to draw definitive conclusions.

Q8: What animal models have been used to study the effects of trimethobenzamide?

A8: Various animal models have been employed to investigate the effects of trimethobenzamide. One study used rats to explore the drug's potential teratogenic effects, finding dose-dependent developmental retardation in bone and cartilage tissues. [] Another study investigated the influence of trimethobenzamide on vestibular compensation in cats following unilateral labyrinthectomy, suggesting that it may improve recovery. [, ] Additionally, a study used a rat model of hippocampal sclerosis to examine the combined effects of trimethobenzamide and theophylline, finding no significant impact on neuronal damage. [] These studies demonstrate the utility of animal models in understanding the drug's various effects.

Q9: What are the potential long-term effects of trimethobenzamide use?

A9: One study investigated the long-term effects of in utero exposure to trimethobenzamide in rats. [] The offspring of mothers exposed to trimethobenzamide exhibited growth retardation, neurological damage affecting the brain and intestines, and signs of hepatic damage. [] This highlights the importance of carefully considering the risks and benefits of using trimethobenzamide during pregnancy.

Q10: Have there been any attempts to develop targeted delivery systems for trimethobenzamide?

A10: While specific targeted delivery systems for trimethobenzamide were not discussed in the provided research papers, the incorporation of the drug into a reverse osmosis membrane suggests ongoing efforts to explore its potential in drug delivery applications. []

Q11: Are there any known biomarkers for predicting the efficacy of trimethobenzamide or monitoring treatment response?

A11: The provided research articles do not discuss specific biomarkers for predicting trimethobenzamide efficacy or monitoring treatment response. Further research is needed to explore potential biomarkers for personalized medicine approaches.

Q12: What analytical techniques have been used to characterize and quantify trimethobenzamide?

A12: Several analytical techniques have been employed to study trimethobenzamide. One study describes the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for quantifying trimethobenzamide in various samples. [] Another study presents an ion-pair column chromatographic method combined with UV spectrophotometry for assaying trimethobenzamide hydrochloride in capsules and injections. [] Additionally, capillary gas chromatography was used to determine trazodone levels in biological samples, with trimethobenzamide serving as an internal standard. [] These examples illustrate the diversity of analytical techniques used to characterize and quantify this drug in various matrices.

Q13: What is known about the dissolution rate and solubility of trimethobenzamide in various media?

A13: While these research papers did not focus on the dissolution and solubility characteristics of trimethobenzamide, these parameters are crucial for understanding its bioavailability and overall efficacy. Further research focusing on these aspects is necessary to optimize its formulation and delivery.

Q14: What validation parameters were considered when developing the analytical methods for trimethobenzamide?

A14: The development and validation of a stability-indicating RP-UPLC method for trimethobenzamide, adhering to ICH guidelines, highlights the importance of analytical method validation in pharmaceutical analysis. [] Key parameters considered during validation typically include accuracy, precision, specificity, linearity, range, robustness, and detection/quantitation limits. This ensures the reliability and reproducibility of the analytical data generated for quality control and regulatory purposes.

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